N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Description
N-[(4-Chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a benzamide derivative featuring a quinazolinone core substituted with a sulfanylidene (=S) group at position 2 and a 4-chlorophenylmethyl moiety on the benzamide nitrogen. The sulfanylidene group may enhance hydrogen-bonding interactions, while the 4-chlorophenyl substituent could influence lipophilicity and target binding.
Properties
CAS No. |
422289-78-9 |
|---|---|
Molecular Formula |
C22H16ClN3O2S |
Molecular Weight |
421.9 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-16-10-8-14(9-11-16)13-24-20(27)15-4-3-5-17(12-15)26-21(28)18-6-1-2-7-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29) |
InChI Key |
FFEAWJRJEVSEBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves multiple steps. One common approach includes the condensation of 4-chlorobenzylamine with 2-mercapto-3H-quinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound belonging to the quinazoline family, notable for its diverse applications in medicinal chemistry due to its biological activities. This article explores its scientific research applications, focusing on its synthesis, biological evaluations, and potential therapeutic uses.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis or metabolic pathways .
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against viruses such as hepatitis C. In vitro studies demonstrated that it inhibits the NS5B RNA-dependent RNA polymerase, which is vital for viral replication . This suggests potential applications in antiviral drug development.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. It has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies highlight its effectiveness against breast cancer cells and other malignancies .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of quinazoline derivatives, including this compound, against common pathogens. The results indicated that this compound exhibited potent activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Antiviral Activity Against Hepatitis C
In another study focusing on antiviral activity, researchers synthesized several derivatives of quinazoline compounds and tested their efficacy against hepatitis C virus (HCV). This compound was among those that showed significant inhibition of viral replication in cell culture assays .
Applications in Drug Development
Given its broad spectrum of biological activities, this compound is being considered for further development as:
- Antimicrobial Agents : Potential candidates for treating infections caused by resistant bacterial strains.
- Antiviral Drugs : Development as a therapeutic option for viral infections like hepatitis C.
- Cancer Therapeutics : Exploration in oncology for its ability to inhibit tumor growth.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
Quinazolinone vs. Other Heterocycles: The target compound’s quinazolinone core (4-oxo structure) is distinct from the pyrazole or imidazothiazole systems in analogs. Quinazolinones are known for planar, aromatic structures that facilitate π-π stacking in biological targets, whereas imidazothiazoles may enhance metabolic stability .
Sulfanylidene vs. Sulfonamide/Sulfanyl Groups: The sulfanylidene (=S) group in the target compound differs from sulfonamides (-SO₂NH₂) in and sulfanyl (-S-) linkages in .
Substituent Effects :
- The 4-chlorophenyl group is shared with compounds in and , suggesting its role in enhancing lipophilicity or aryl receptor interactions. The trifluoromethyl group in is a bioisostere that could improve metabolic stability compared to the target’s benzamide.
Biological Activity
N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, also known as a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chlorophenyl group, an oxo group, and a sulfanylidene moiety, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H16ClN3O2S |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 689227-25-6 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. Research indicates that it may act as an enzyme inhibitor, binding to active sites and disrupting critical cellular processes. This inhibition can lead to various therapeutic effects, particularly in cancer and infectious diseases.
Biological Activity
-
Antitumor Activity :
- Studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- For instance, a study showed that similar compounds significantly inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .
-
Antimicrobial Properties :
- The compound has shown potential antimicrobial activity against several bacterial strains. The presence of the chlorophenyl group enhances its lipophilicity, allowing better membrane penetration and interaction with bacterial targets.
- In vitro studies indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various quinazoline derivatives, including this compound. The study found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
